molecular formula C10H13FN2 B8475737 5-Fluoro-3,3-dimethyl-2,3-dihydro-indol-1-ylamine

5-Fluoro-3,3-dimethyl-2,3-dihydro-indol-1-ylamine

Cat. No. B8475737
M. Wt: 180.22 g/mol
InChI Key: JSTWSJQKGBBFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3,3-dimethyl-2,3-dihydro-indol-1-ylamine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-3,3-dimethyl-2,3-dihydro-indol-1-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3,3-dimethyl-2,3-dihydro-indol-1-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Fluoro-3,3-dimethyl-2,3-dihydro-indol-1-ylamine

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

5-fluoro-3,3-dimethyl-2H-indol-1-amine

InChI

InChI=1S/C10H13FN2/c1-10(2)6-13(12)9-4-3-7(11)5-8(9)10/h3-5H,6,12H2,1-2H3

InChI Key

JSTWSJQKGBBFQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)F)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-3,3-dimethyl-1-nitroso-2,3-dihydro-1H-indole (4.03 g, 20.75 mmol) in THF (70 mL) at 0° C. is added a solution of LiAlH4 (40 mL, 40 mmol) in THF dropwise. The mixture is allowed to warm to rt and stirred overnight. The mixture is quenched with a saturated aqueous solution of Rochelle's Salt. The resulting mixture is stirred until a slurry is obtained. The organic phase is separated, washed with 10% aqueous HCl, saturated aqueous NaHCO3, water and brine, dried (MgSO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 25% EtOAc in heptane to afford 5-fluoro-3,3-dimethyl-2,3-dihydro-indol-1-ylamine (3.51 g, 94%) as an oil. MS: 181 (M+H). 1H NMR (300 MHz, CD3Cl)): δ 6.85-6.78 (m, 1H), 6.75-6.68 (m, 2H), 3.44 (br s, 2H), 3.14 (s, 2H), 1.28 (s, 6H).
Name
5-fluoro-3,3-dimethyl-1-nitroso-2,3-dihydro-1H-indole
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.